molecular formula C13H15NO2 B3293314 4-(1H-Indol-5-YL)-tetrahydro-pyran-4-OL CAS No. 885273-22-3

4-(1H-Indol-5-YL)-tetrahydro-pyran-4-OL

Cat. No.: B3293314
CAS No.: 885273-22-3
M. Wt: 217.26 g/mol
InChI Key: BLANPKHHDVIMSA-UHFFFAOYSA-N
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Description

4-(1H-Indol-5-YL)-tetrahydro-pyran-4-OL is a compound that features both an indole and a tetrahydropyran moiety. Indole derivatives are known for their significant biological activities and are found in many natural products and pharmaceuticals. The tetrahydropyran ring adds to the compound’s structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Indol-5-YL)-tetrahydro-pyran-4-OL typically involves the formation of the indole ring followed by the construction of the tetrahydropyran ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring. The tetrahydropyran ring can be introduced through a cyclization reaction involving a suitable dihydrofuran precursor .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques. Continuous flow chemistry and catalytic processes may be employed to enhance the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indol-5-YL)-tetrahydro-pyran-4-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(1H-Indol-5-YL)-tetrahydro-pyran-4-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Indol-5-YL)-tetrahydro-pyran-4-OL involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, including serotonin receptors, which play a role in mood regulation and other physiological processes. The tetrahydropyran ring may enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Tetrahydropyran-2-ol: A compound with a similar tetrahydropyran ring.

Uniqueness

4-(1H-Indol-5-YL)-tetrahydro-pyran-4-OL is unique due to the combination of the indole and tetrahydropyran moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-(1H-indol-5-yl)oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13(4-7-16-8-5-13)11-1-2-12-10(9-11)3-6-14-12/h1-3,6,9,14-15H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLANPKHHDVIMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC3=C(C=C2)NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654174
Record name 4-(1H-Indol-5-yl)oxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-22-3
Record name 4-(1H-Indol-5-yl)oxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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